molecular formula C22H19N3O2 B5493045 2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

Cat. No. B5493045
M. Wt: 357.4 g/mol
InChI Key: VYYRUURLDXLNLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The indole and phenoxypyridine groups are both aromatic and likely contribute significantly to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the acetamide group might make it polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-21(13-17-15-24-20-11-5-4-10-19(17)20)25-14-16-7-6-12-23-22(16)27-18-8-2-1-3-9-18/h1-12,15,24H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRUURLDXLNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

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